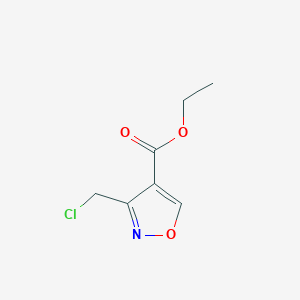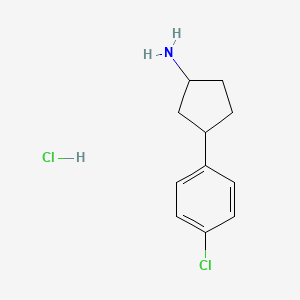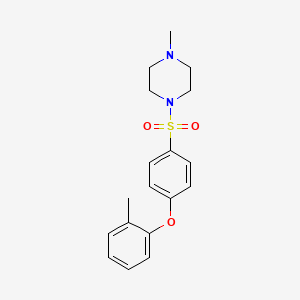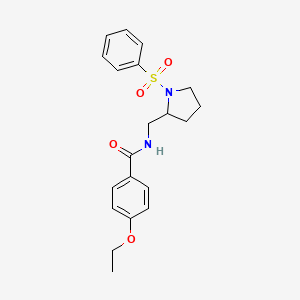
Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .
Synthesis Analysis
While specific synthesis methods for “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate” are not available, chloromethylation of aromatic compounds is a known process . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of a compound is based on structures generated from information available in databases . For a specific structure analysis of “Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate”, a detailed study or computational chemistry methods would be required.Wissenschaftliche Forschungsanwendungen
Cascade Transformation and Novel Compound Synthesis
A study by Shutalev et al. (2008) explores the base-promoted cascade transformation of a pyrimidinone derivative, using ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, into a novel tricyclic compound. This reaction showcases the compound's utility in synthesizing complex molecular structures through cascade reactions Shutalev et al., 2008.
Synthesis of Substituted Oxazoles
Hodgetts and Kershaw (2002) demonstrated the versatility of ethyl 2-chlorooxazole-4-carboxylate in synthesizing various substituted oxazoles. Their methodology involves regiocontrolled halogenation and palladium-catalyzed coupling reactions, indicating the potential of ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate as an intermediate in oxazole synthesis Hodgetts & Kershaw, 2002.
Transthyretin Amyloidogenesis Inhibition
Razavi et al. (2005) synthesized ten oxazoles bearing a C(4) carboxyl group to evaluate them as inhibitors of transthyretin (TTR) amyloid fibril formation. This research illustrates the therapeutic potential of compounds derived from ethyl oxazole-4-carboxylate in addressing amyloid-related diseases Razavi et al., 2005.
Direct Alkenylation, Benzylation, and Alkylation
Verrier, Hoarau, and Marsais (2009) described the direct and regioselective alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides. Their work underlines the compound's flexibility as a substrate for diverse C-C bond-forming reactions in organic synthesis Verrier, Hoarau, & Marsais, 2009.
Heteroarylation and Natural Product Synthesis
The palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, as described by Verrier et al. (2008), facilitates efficient access to (hetero)aryloxazoles. This method was applied to the synthesis of natural products, showcasing the importance of ethyl oxazole-4-carboxylate in the preparation of biologically relevant heterocycles Verrier et al., 2008.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJYEXUKWIYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2691770.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2691775.png)
![3',4'-Dihydrospiro[piperidine-4,2'-pyrano[3,2-b]pyridine]-4'-one dihydrochloride](/img/structure/B2691776.png)

![1-Piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691778.png)

![(2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride](/img/structure/B2691782.png)



